Arsenic pentafluoride

Descripción general

Descripción

Arsenic pentafluoride is a chemical compound composed of arsenic and fluorine. It is a toxic, colorless gas with the chemical formula AsF₅. The oxidation state of arsenic in this compound is +5. This compound is known for its strong oxidizing and fluorinating properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Arsenic pentafluoride can be synthesized through several methods:

- Arsenic and fluorine gases are directly combined:

Direct Combination: 2As+5F2→2AsF5

Arsenic trifluoride reacts with fluorine:Reaction with Arsenic Trifluoride: AsF3+F2→AsF5

Fluorine is added to arsenic pentoxide or arsenic trioxide:Addition of Fluorine to Arsenic Oxides: 2As2O5+10F2→4AsF5+5O2

2As2O3+10F2→4AsF5+3O2

Industrial Production Methods: A patented industrial method involves reacting excess anhydrous hydrogen fluoride with arsenic pentoxide to form hexafluoroarsenic acid, which is then reacted with oleum or sulfur trioxide to produce this compound .

Types of Reactions:

Oxidation and Reduction: this compound is a strong oxidizing agent and can undergo reduction reactions.

Substitution Reactions: It can form halide complexes and act as a powerful fluoride acceptor.

Common Reagents and Conditions:

- Reacts with this compound to form an ionic hexafluoroarsenate complex:

Sulfur Tetrafluoride: AsF5+SF4→SF3++AsF6−

Major Products:

Hexafluoroarsenate Complexes: Formed through reactions with sulfur tetrafluoride and other halides.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Arsenic pentafluoride has several notable applications across various fields:

Chemistry

- Reagent for Synthesis : It is used as a reagent in the synthesis of other fluorine-containing compounds. Its ability to act as a strong oxidizing agent facilitates the formation of complex molecules in organic chemistry.

Biology and Medicine

- Biochemical Studies : Its strong oxidizing properties are utilized in biochemical research to study enzyme mechanisms and oxidative stress responses. It can inhibit critical metabolic pathways by binding to sulfhydryl groups in enzymes, leading to significant implications for cellular metabolism.

Industry

- Semiconductor Manufacturing : this compound serves as a doping agent in the semiconductor industry, enhancing the conductivity of materials used in electronic components.

- Production of High-Purity Fluorine Compounds : It plays a crucial role in producing high-purity fluorinated compounds essential for various industrial applications.

This compound exhibits significant biological activity, primarily through its interaction with cellular components:

- Enzyme Inhibition : It can bind to enzymes' sulfhydryl groups, disrupting their function and affecting metabolic pathways.

- Mitochondrial Dysfunction : The compound can interfere with ATP synthesis by substituting phosphorus, leading to impaired energy production.

- Genotoxic Effects : Arsenic exposure has been linked to DNA damage through oxidative stress mechanisms.

Case Study 1: Human Exposure

A notable case involved chronic exposure to arsenic through contaminated drinking water. Patients exhibited symptoms such as skin lesions and increased cancer risk due to arsenic metabolites promoting cellular transformation. This highlights the compound's potential health risks associated with environmental exposure.

Case Study 2: Environmental Impact

Research examining the effects of arsenic on soil biota found that this compound negatively impacted microbial communities essential for soil health. The presence of arsenic led to reduced microbial biomass and altered functional diversity, suggesting significant ecological consequences.

Research Findings Summary

Recent studies have focused on the biological effects of arsenic exposure, revealing critical insights into its toxicity:

| Study | Findings | Implications |

|---|---|---|

| Kitchin (2001) | Identified trivalent methylated metabolites with high biological activity | Suggests methylation may be a toxification pathway |

| Rossman (2007) | Discussed diabetogenic effects linked to insulin receptor inhibition | Highlights potential metabolic disruptions |

| Lopez et al. (1990) | Found that arsenite binds specifically to hormone receptors | Indicates interference with endocrine functions |

Mecanismo De Acción

Arsenic pentafluoride exerts its effects primarily through its strong oxidizing and fluorinating properties. It forms halide complexes and acts as a powerful fluoride acceptor. The molecular targets and pathways involved include the formation of ionic complexes with other halides, which can alter the chemical properties of the reacting species .

Comparación Con Compuestos Similares

- Phosphorus Pentafluoride (PF₅)

- Antimony Pentafluoride (SbF₅)

- Bismuth Pentafluoride (BiF₅)

Comparison:

- Oxidizing and Fluorinating Strength: Arsenic pentafluoride is a very strong oxidizing and fluorinating agent, similar to antimony pentafluoride and bismuth pentafluoride.

- Stability: Unlike phosphorus pentafluoride, which is relatively stable, this compound is highly reactive and forms strong halide complexes .

This compound stands out due to its unique combination of strong oxidizing and fluorinating properties, making it a valuable compound in various scientific and industrial applications.

Actividad Biológica

Arsenic pentafluoride (AsF₅) is a highly reactive and toxic compound of arsenic that has garnered attention in various fields, including chemistry and toxicology. This article explores its biological activity, mechanisms of toxicity, and relevant case studies, while providing detailed research findings.

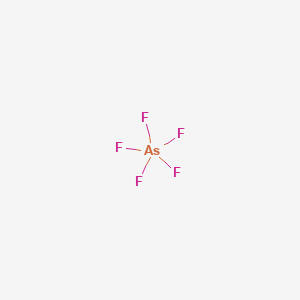

This compound is characterized by its trigonal bipyramidal molecular geometry and is known for its strong electrophilic nature. It acts as a soft acid, which allows it to interact with soft bases such as thiols and phosphines, leading to significant biological implications.

Mechanisms of Toxicity

The biological activity of arsenic compounds, including AsF₅, primarily arises from their ability to interfere with cellular processes. Key mechanisms include:

- Enzyme Inhibition : Arsenic compounds can bind to sulfhydryl groups in enzymes, disrupting their function. This inhibition affects critical metabolic pathways such as glycolysis and the tricarboxylic acid cycle, leading to impaired energy production in cells .

- Mitochondrial Dysfunction : Arsenic can substitute for phosphorus in ATP, resulting in the destabilization of high-energy phosphate bonds. This uncouples mitochondrial respiration and diminishes ATP synthesis .

- Genotoxic Effects : Research indicates that arsenic exposure may lead to DNA damage through oxidative stress and altered DNA repair mechanisms. The trivalent forms of arsenic are particularly potent in this regard .

Biological Activity in Various Organisms

This compound's toxicity has been studied across different biological systems:

- Human Keratinocytes : Studies have shown that arsenic can induce malignant transformation in human skin cells, highlighting its carcinogenic potential. The Nrf2 transcription factor pathway is implicated in mediating oxidative stress responses during arsenic exposure .

- Plant Systems : In agricultural studies, the impact of arsenic on plant growth has been observed. For instance, maize plants exposed to arsenic showed reduced growth and chlorophyll content due to oxidative stress induced by the compound .

Case Study 1: Human Exposure

A notable case involved chronic exposure to arsenic through contaminated drinking water, where patients exhibited symptoms ranging from skin lesions to increased cancer risk. The study highlighted the role of arsenic metabolites in promoting cellular transformation and tumorigenesis .

Case Study 2: Environmental Impact

In a study examining the effects of arsenic on soil biota, researchers found that AsF₅ negatively impacted microbial communities essential for soil health. The presence of arsenic led to reduced microbial biomass and altered functional diversity, suggesting significant ecological consequences .

Research Findings

Recent research has focused on the dose-response relationship of arsenic exposure:

| Study | Findings | Implications |

|---|---|---|

| Kitchin (2001) | Identified trivalent methylated metabolites with high biological activity | Suggests methylation may be a toxification pathway rather than detoxification |

| Rossman (2007) | Discussed arsenic's diabetogenic effects linked to insulin receptor inhibition | Highlights potential metabolic disruptions caused by arsenic |

| Lopez et al. (1990) | Found that arsenite binds specifically to hormone receptors | Indicates interference with endocrine functions |

Propiedades

IUPAC Name |

pentafluoro-λ5-arsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsF5/c2-1(3,4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGKQGSCGDNZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[As](F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsF5 | |

| Record name | arsenic pentafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arsenic_pentafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064842 | |

| Record name | Arsenic pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.91361 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless gas; Makes white clouds in moist air; Hydrolyzed instantly by water; [Merck Index] | |

| Record name | Arsenic pentafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7784-36-3 | |

| Record name | Pentafluoroarsorane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenic pentafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsorane, pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenic pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoroarsorane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARSENIC PENTAFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I54752Q0OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.